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molecular formula C16H12N2OS B8511697 2-(o-Methoxyphenyl)imidazo[2,1-b]-benzothiazole

2-(o-Methoxyphenyl)imidazo[2,1-b]-benzothiazole

Cat. No. B8511697
M. Wt: 280.3 g/mol
InChI Key: QHIPIZYEQJZFJN-UHFFFAOYSA-N
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Patent
US04497817

Procedure details

Then, 3 g of the hydrobromide was added to a mixture of 50 ml of chloroform and 20 ml of 20% aqueous ammonia and after stirring the mixture for 20 minutes at room temperature, the chloroform layer formed was recovered. The chloroform layer obtained was washed with water, dried with anhydrous magnesium sulfate, and concentrated under reduced pressure to form white solid materials, which were recrystallized from toluene-n-hexane to provide 1.9 g of 2-(o-methoxyphenyl)imidazo[2,1-b]-benzothiazole.
Name
hydrobromide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[N:11]=[C:12]2[N:16]([CH:17]=1)[C:15]1[CH:18]=[CH:19][CH:20]=[CH:21][C:14]=1[S:13]2.N>C(Cl)(Cl)Cl>[CH3:2][O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[N:11]=[C:12]2[N:16]([CH:17]=1)[C:15]1[CH:18]=[CH:19][CH:20]=[CH:21][C:14]=1[S:13]2 |f:0.1|

Inputs

Step One
Name
hydrobromide
Quantity
3 g
Type
reactant
Smiles
Br.COC1=C(C=CC=C1)C=1N=C2SC3=C(N2C1)C=CC=C3
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring the mixture for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was recovered
CUSTOM
Type
CUSTOM
Details
The chloroform layer obtained
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to form white solid materials, which
CUSTOM
Type
CUSTOM
Details
were recrystallized from toluene-n-hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=C(C=CC=C1)C=1N=C2SC3=C(N2C1)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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